Silane, triethyl(1Z)-1-hexenyl-
Description
Silane, triethyl(1Z)-1-hexenyl- is an organosilicon compound featuring a silicon atom bonded to three ethyl groups and a (1Z)-1-hexenyl substituent. The (1Z)-1-hexenyl group introduces a double bond in the Z-configuration, influencing steric and electronic properties. Organosilicon compounds like this are valued for their thermal stability and versatility in modifying organic molecules .
Properties
CAS No. |
62621-38-9 |
|---|---|
Molecular Formula |
C12H26Si |
Molecular Weight |
198.42 g/mol |
IUPAC Name |
triethyl(hex-1-enyl)silane |
InChI |
InChI=1S/C12H26Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
JDYCKPYEJSVMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C[Si](CC)(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects : The (1Z)-1-hexenyl group in the target compound introduces steric hindrance and electronic unsaturation compared to saturated analogs like hexamethyldisiloxane. This may enhance reactivity in addition or polymerization reactions .
- Z-Configuration: The Z-configuration of the hexenyl group could lead to distinct stereochemical outcomes in synthesis, differing from E-isomers or non-chiral silanes .
- Safety Profile : Unlike 1-hexene, which is highly flammable (flash point: -26°C), silane derivatives with bulky substituents (e.g., triethyl groups) may exhibit reduced volatility and flammability .
Stability and Handling
- The (1Z)-1-hexenyl group’s double bond may render the compound susceptible to oxidation or radical-initiated polymerization, necessitating storage under inert atmospheres. In contrast, hexamethyldisiloxane is highly stable and non-reactive under standard conditions .
Research Findings and Limitations
- Synthetic Utility: Analogous silanes (e.g., and ) are employed in forming carbon-silicon bonds, suggesting the target compound could serve as a precursor in organometallic chemistry .
Q & A
Q. What are the established synthetic routes for preparing triethyl(1Z)-1-hexenylsilane, and how can reaction conditions be optimized for yield and stereoselectivity?
Triethyl(1Z)-1-hexenylsilane is typically synthesized via hydrosilylation reactions. A common approach involves reacting triethylsilane with 1-hexyne in the presence of transition metal catalysts (e.g., Pt or Rh complexes) under inert conditions to control stereochemistry . Optimization requires careful tuning of catalyst loading, solvent polarity (e.g., toluene or THF), and temperature (60–80°C). Monitoring reaction progress via <sup>1</sup>H NMR for the disappearance of the alkyne proton (δ 1.8–2.1 ppm) is critical . Yield improvements (>70%) are achievable by using stoichiometric silane excess (1.5–2.0 eq) and avoiding moisture .
Q. How can spectroscopic techniques (NMR, IR, GC-MS) be applied to confirm the structure and purity of triethyl(1Z)-1-hexenylsilane?
- <sup>1</sup>H NMR : Key signals include the vinyl proton (δ 5.2–5.6 ppm, J = 10–12 Hz for Z-configuration) and triethylsilyl groups (δ 0.5–1.1 ppm for Si–CH2CH3) .
- IR : Absorbances at 2100–2150 cm<sup>−1</sup> (Si–H stretch) and 1600–1650 cm<sup>−1</sup> (C=C) confirm functional groups .
- GC-MS : A molecular ion peak at m/z ≈ 214 (C11H24Si) and fragmentation patterns (e.g., loss of ethyl groups) validate purity .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of hydrosilylation reactions involving triethylsilane and terminal alkynes?
The stereoselectivity (Z/E) in hydrosilylation is governed by the catalyst’s electronic and steric effects. Pt-based catalysts (e.g., Karstedt’s catalyst) favor anti-Markovnikov addition and Z-selectivity due to π-complex stabilization of the alkyne . Computational studies suggest that transition states with lower steric hindrance (e.g., silyl group syn to the smaller substituent) stabilize the Z-isomer. Contradictions in reported selectivity (e.g., Rh vs. Pt catalysts) may arise from solvent polarity effects on transition-state geometry .
Q. How can computational modeling (DFT, MD) predict the reactivity of triethyl(1Z)-1-hexenylsilane in cross-coupling reactions?
Density functional theory (DFT) simulations can model the Si–H bond dissociation energy (~90 kcal/mol) and electron density distribution to predict nucleophilic attack sites . Molecular dynamics (MD) simulations of silane-substrate interactions in solution (e.g., with Pd catalysts) reveal solvent coordination effects on reaction pathways. For example, polar aprotic solvents (DMF) stabilize charged intermediates, accelerating oxidative addition .
Q. What experimental strategies mitigate hydrolysis and oxidative degradation of triethyl(1Z)-1-hexenylsilane during storage and reactions?
- Storage : Use argon-purged containers with molecular sieves (3Å) to prevent moisture ingress .
- Reaction Conditions : Add radical inhibitors (e.g., BHT) to suppress peroxide formation and conduct reactions under Schlenk-line techniques .
- Stability Monitoring : Track Si–H IR absorbance decay over time; >10% loss indicates degradation .
Q. How can contradictory data on silane reactivity in literature be reconciled?
Discrepancies in reported reaction rates or yields often arise from:
- Catalyst Purity : Trace metals in commercial catalysts (e.g., Pt from Karstedt’s catalyst) can alter pathways .
- Solvent Impurities : Residual water in solvents (e.g., THF) accelerates hydrolysis. Karl Fischer titration is recommended for verification .
- Analytical Variability : Differences in NMR integration thresholds or GC-MS ionization efficiency may skew purity assessments .
Methodological Considerations Table
| Parameter | Optimal Conditions | Key References |
|---|---|---|
| Synthesis Temperature | 60–80°C | |
| Catalyst Loading | 0.5–1.0 mol% Pt | |
| Solvent | Dry Toluene | |
| Storage | Argon, −20°C | |
| Purity Analysis | GC-MS (m/z 214) |
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